molecular formula C12H10N2S B8445137 5-(4-Cyanophenyl)-2,4-dimethylthiazole

5-(4-Cyanophenyl)-2,4-dimethylthiazole

Cat. No. B8445137
M. Wt: 214.29 g/mol
InChI Key: TZIIBYHNLUKONH-UHFFFAOYSA-N
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Patent
US05120747

Procedure details

A solution of 4-(1-bromo-2-oxopropyl)benzonitrile (0.9 g, 3.83 mmol) in toluene (2 ml) was treated with thioacetamide (0.6 g, 8 mmol) followed by pyridine (0.45 ml). The mixture was warmed to 100° C. for 1 hour, then partitioned between ethyl acetate and brine. The organic layer was dried (MgSO4) and evaporated to a yellow oil. Chromatography on silica gel, eluting with 5% ether in dichloromethane, afforded a pale yellow oil which crystallised (0.52 g, 64%), m.p. 108°-110° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)[C:3](=O)[CH3:4].[C:14]([NH2:17])(=[S:16])[CH3:15].N1C=CC=CC=1>C1(C)C=CC=CC=1>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([C:2]2[S:16][C:14]([CH3:15])=[N:17][C:3]=2[CH3:4])=[CH:7][CH:8]=1)#[N:11]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC(C(C)=O)C1=CC=C(C#N)C=C1
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with 5% ether in dichloromethane
CUSTOM
Type
CUSTOM
Details
afforded a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised (0.52 g, 64%), m.p. 108°-110° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=C(N=C(S1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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